molecular formula C17H15ClN4O2 B12014995 3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 763111-33-7

3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12014995
CAS No.: 763111-33-7
M. Wt: 342.8 g/mol
InChI Key: QNKJABKYALCFPG-UHFFFAOYSA-N
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Description

3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a carbohydrazide group and a phenyl ring that is further substituted with a 2-chlorobenzyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the carbohydrazide group: This step involves the reaction of the pyrazole derivative with hydrazine hydrate under reflux conditions.

    Substitution with the 2-chlorobenzyl group: This can be accomplished through nucleophilic substitution reactions, where the phenyl ring is reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor-mediated signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(4-((2-Fluorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
  • 3-(4-((2-Methoxybenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(4-((2-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

763111-33-7

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carbohydrazide

InChI

InChI=1S/C17H15ClN4O2/c18-14-4-2-1-3-12(14)10-24-13-7-5-11(6-8-13)15-9-16(22-21-15)17(23)20-19/h1-9H,10,19H2,(H,20,23)(H,21,22)

InChI Key

QNKJABKYALCFPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN)Cl

Origin of Product

United States

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